1-(4-Aminophenyl)ethane-1-thiol
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Overview
Description
1-(4-Aminophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethane-1-thiol group (-CH2CH2SH).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-nitroacetophenone with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Alkyl halides (R-X) are commonly used in substitution reactions with the thiol group.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R).
Reduction: Corresponding amines (R-NH2).
Substitution: Thioethers (R-S-R).
Scientific Research Applications
1-(4-Aminophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Aminophenyl)ethane-1,2-diol: Similar structure but with an additional hydroxyl group.
4-Aminothiophenol: Similar structure but lacks the ethane group.
Uniqueness: 1-(4-Aminophenyl)ethane-1-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-(4-aminophenyl)ethanethiol |
InChI |
InChI=1S/C8H11NS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 |
InChI Key |
PYMHFMOJRXFHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)S |
Origin of Product |
United States |
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